molecular formula C9H7Cl2NO B13554782 N-(2,6-Dichlorophenyl)prop-2-enamide CAS No. 37511-45-8

N-(2,6-Dichlorophenyl)prop-2-enamide

Cat. No.: B13554782
CAS No.: 37511-45-8
M. Wt: 216.06 g/mol
InChI Key: CJLLWSBURLHHJY-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is a member of the cinnamamide family, characterized by the presence of a phenyl ring substituted with chlorine atoms at the 2 and 6 positions, and an amide group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2,6-Dichlorophenyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichlorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in designing new anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transcription factor NF-κB, which plays a crucial role in inflammatory responses. The compound’s structure allows it to fit into the active site of NF-κB, preventing its activation and subsequent transcription of pro-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)prop-2-enamide
  • N-(2,6-Dibromophenyl)prop-2-enamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)prop-2-enamide

Uniqueness

N-(2,6-Dichlorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in inhibiting NF-κB activity, making it a promising candidate for further research in anti-inflammatory drug development .

Properties

CAS No.

37511-45-8

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13)

InChI Key

CJLLWSBURLHHJY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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